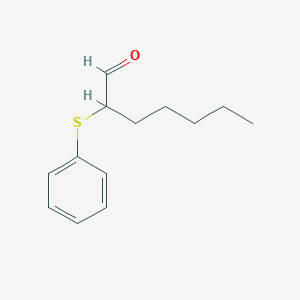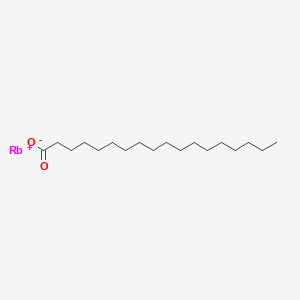
(Acryloyloxy)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acryloyloxy)(trimethyl)stannane is an organotin compound characterized by the presence of an acryloyloxy group attached to a trimethylstannane moiety. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(trimethyl)stannane typically involves the reaction of acryloyl chloride with trimethylstannane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Acryloyl chloride+Trimethylstannane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Acryloyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The acryloyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
(Acryloyloxy)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (Acryloyloxy)(trimethyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with electron-rich centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
(Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but contains an ammonium group instead of a stannane moiety.
Trimethylstannane: Lacks the acryloyloxy group but shares the trimethylstannane core.
Uniqueness
(Acryloyloxy)(trimethyl)stannane is unique due to the presence of both the acryloyloxy and trimethylstannane groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other organotin compounds.
Properties
CAS No. |
36362-36-4 |
|---|---|
Molecular Formula |
C6H12O2Sn |
Molecular Weight |
234.87 g/mol |
IUPAC Name |
trimethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3CH3.Sn/c1-2-3(4)5;;;;/h2H,1H2,(H,4,5);3*1H3;/q;;;;+1/p-1 |
InChI Key |
KCIQERGKWPHONE-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)






![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)



